molecular formula C10H16 B15443071 4-Ethyloct-3-en-1-yne CAS No. 65960-06-7

4-Ethyloct-3-en-1-yne

Cat. No.: B15443071
CAS No.: 65960-06-7
M. Wt: 136.23 g/mol
InChI Key: MIEUASJOANLMMV-UHFFFAOYSA-N
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Description

4-Ethyloct-3-en-1-yne is an alkenyne, an organic compound featuring both a carbon-carbon double bond (alkene) and a triple bond (alkyne) within its structure. This unique combination of unsaturated functional groups makes it a valuable and versatile building block in organic synthesis and materials science research. Compounds with conjugated pi-systems are of significant interest in the development of novel polymers and advanced materials . The presence of both reactive sites allows for sequential and selective chemical transformations. The terminal alkyne group, in particular, is a key functional group in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely used to form carbon-carbon bonds in pharmaceutical and natural product synthesis . Furthermore, the triple bond can participate in 1,3-dipolar cycloadditions, including click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole rings that are important in medicinal chemistry . As a specialist research chemical, this compound is offered for use as a standard in analytical studies and as a key intermediate in multi-component reactions aimed at creating molecular complexity and diversity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting. Specific physical properties, hazard identification, and a validated CAS number should be confirmed through direct analytical testing.

Properties

CAS No.

65960-06-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-ethyloct-3-en-1-yne

InChI

InChI=1S/C10H16/c1-4-7-9-10(6-3)8-5-2/h2,8H,4,6-7,9H2,1,3H3

InChI Key

MIEUASJOANLMMV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC#C)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Ethyloct-1-yn-3-ol and Hypothetical Analogs

Compound Functional Groups Molecular Formula Key Applications
4-Ethyloct-1-yn-3-ol Alkyne, Alcohol C₁₀H₁₈O Pharmaceuticals, Catalysis, Analysis
1-Octyn-3-ol Alkyne, Alcohol C₈H₁₄O Organic synthesis, Surfactants
5-Methyl-1-hexyn-3-ol Alkyne, Alcohol, Methyl C₇H₁₂O Polymer precursors, Specialty chemicals

Key Differences:

This influences solubility and reactivity in organic solvents .

Functional Group Positioning: The terminal alkyne and hydroxyl group in 4-Ethyloct-1-yn-3-ol enable unique reactivity (e.g., Sonogashira coupling or hydrogen bonding), whereas analogs with internal alkynes (e.g., 5-Methyl-1-hexyn-3-ol) may prioritize regioselectivity in reactions.

Q & A

Q. How can researchers transparently report failed synthetic routes for this compound?

  • Methodological Answer : Include negative results in supplementary materials, detailing optimization attempts (e.g., catalyst screening, solvent effects). Use flowcharts to visualize decision-making pathways and annotate critical failure points. This prevents redundant efforts and aids community knowledge .

Q. What frameworks support ethical data sharing in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in platforms like NMRShiftDB or ChemSpider. Use standardized metadata templates (e.g., ISA-Tab) for experimental conditions and instrument parameters .

Q. Tables for Reference

Technique Key Parameters Application Example
¹H NMRδ (ppm), J (Hz), integrationConfirming ethyl group splitting patterns
GC-MSRetention time, m/z ratiosPurity assessment and isomer discrimination
DFT CalculationsB3LYP/6-31G*, solvent modelsPredicting alkene/alkyne electronic effects

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